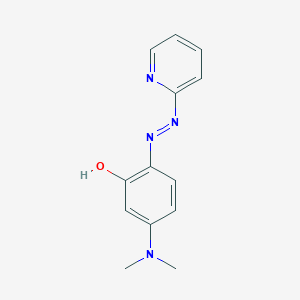

2-(2-Pyridylazo)-5-dimethylaminophenol

説明

Significance of Azo Dyes as Analytical Reagents

Azo dyes represent one of the largest and most versatile classes of organic compounds, characterized by the presence of one or more azo groups (–N=N–). researchgate.netjchemrev.com Their significance as analytical reagents stems from their ability to form stable and intensely colored complexes with a wide array of metal ions. jchemrev.com This complexation reaction leads to a significant change in the electronic spectrum of the dye, a phenomenon that is harnessed in spectrophotometric analysis. The color of the resulting metal complex is often in stark contrast to that of the uncomplexed dye, providing a clear visual and measurable signal for the presence and concentration of the metal ion.

The analytical utility of azo dyes is further enhanced by the ease with which their chemical structure can be modified. The introduction of various functional groups onto the aromatic rings of the azo dye molecule can fine-tune its selectivity, sensitivity, and solubility, making it possible to design reagents tailored for specific analytical applications.

Overview of 2-(2-Pyridylazo)-5-dimethylaminophenol as a Versatile Chromogenic Ligand

This compound acts as a multidentate ligand, capable of coordinating with metal ions through the nitrogen atom of the pyridine (B92270) ring, one of the nitrogen atoms of the azo group, and the oxygen atom of the hydroxyl group. This tridentate chelation results in the formation of stable, colored complexes. The dimethylamino group, a strong electron-donating group, plays a crucial role in enhancing the molar absorptivity of the metal complexes, thereby increasing the sensitivity of the analytical method.

The formation of these metal complexes is typically rapid and occurs under specific pH conditions, which can be optimized to enhance the selectivity of the determination. The significant color change upon complexation allows for the straightforward spectrophotometric quantification of the metal ion of interest.

Comparative Analysis of this compound with Related Pyridylazo Ligands (e.g., PAR, PAN)

Within the family of pyridylazo dyes, 1-(2-Pyridylazo)-2-naphthol (B213148) (PAN) and 4-(2-Pyridylazo)resorcinol (PAR) are two of the most extensively studied and widely used analytical reagents. najah.edu A comparative analysis of this compound with these well-established ligands reveals both similarities and distinct advantages.

Like PAN and PAR, this compound is a versatile reagent capable of forming complexes with a broad range of metal ions. However, the presence of the dimethylamino group in the para position to the hydroxyl group in this compound generally leads to a higher molar absorptivity for its metal complexes compared to those of PAN and PAR. najah.edu This translates to a greater sensitivity in spectrophotometric determinations.

While PAN and its metal complexes are largely insoluble in water, necessitating extraction into an organic solvent for analysis, this compound and its derivatives can often be used in aqueous or mixed-solvent media, simplifying the analytical procedure. jchemrev.com

The table below provides a comparative overview of the analytical characteristics of these three pyridylazo ligands for the determination of selected metal ions.

| Ligand | Metal Ion | Optimal pH | Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| This compound (DMPAP) Derivatives | ||||

| 2-(3,5-dichloro-2-pyridylazo)-5-dimethylaminophenol | Cobalt(II) | 2.2–6.0 | 590 | 8.4 x 10⁴ nih.gov |

| 1-(2-Pyridylazo)-2-naphthol (PAN) | ||||

| Uranium(VI) | 8.2 | 564 | 7.61 x 10⁴ najah.edu | |

| 4-(2-Pyridylazo)resorcinol (PAR) | ||||

| Uranium(VI) | ~8 | 530 | 3.8 x 10⁴ |

It is important to note that the specific analytical parameters can vary depending on the experimental conditions, such as the solvent system and the presence of surfactants.

Detailed Research Findings

The versatility of this compound and its halogenated derivatives as chromogenic reagents is evident from the extensive research conducted on their application in the spectrophotometric determination of various metal ions.

Determination of Cobalt: A synthesized derivative, 2-(3,5-Dichloro-2-pyridylazo)-5-dimethylaminophenol (3,5-diCl-DMPAP), has been shown to react with cobalt in an aqueous solution between pH 2.2 and 6.0. nih.gov This reaction forms a water-soluble complex with a maximum absorbance at 590 nm and a high molar absorptivity of 8.4 x 10⁴ L·mol⁻¹·cm⁻¹. nih.gov

Determination of Nickel: The derivative 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol has been successfully employed for the highly sensitive spectrophotometric determination of nickel. At a pH of 5.5 in a water-ethanol medium, it forms a red-violet complex with nickel, exhibiting absorption maxima at 520 nm and 560 nm. The molar absorptivity at 560 nm is exceptionally high at 1.26 x 10⁵ L·mol⁻¹·cm⁻¹. nih.gov

Determination of Uranium: The spectrophotometric determination of uranium(VI) has been explored using various derivatives. 2-(3,5-dibromo-2-pyridylazo)-5-diethylaminophenol forms a red-violet complex with uranium(VI) in the presence of an anionic surfactant, with a molar absorptivity of 9.1 x 10⁴ L·mol⁻¹·cm⁻¹ at a pH range of 8.4-9.9. nih.gov Another derivative, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP), is also a suitable reagent for uranium determination. researchgate.net

The following table summarizes the key analytical parameters for the determination of these metals using derivatives of this compound.

| Metal Ion | Reagent | Optimal pH | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Cobalt(II) | 2-(3,5-dichloro-2-pyridylazo)-5-dimethylaminophenol | 2.2–6.0 | 590 | 8.4 x 10⁴ nih.gov |

| Nickel(II) | 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol | 5.5 | 560 | 1.26 x 10⁵ nih.gov |

| Uranium(VI) | 2-(3,5-dibromo-2-pyridylazo)-5-diethylaminophenol | 8.4–9.9 | - | 9.1 x 10⁴ nih.gov |

| Uranium(VI) | 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol | - | 580 | - |

These findings underscore the significant potential of this compound and its analogs as sensitive and versatile reagents in analytical chemistry.

Structure

3D Structure

特性

IUPAC Name |

5-(dimethylamino)-2-(pyridin-2-yldiazenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-17(2)10-6-7-11(12(18)9-10)15-16-13-5-3-4-8-14-13/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYWVGOQLYTZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30710100 | |

| Record name | 3-(Dimethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30710100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50783-80-7 | |

| Record name | 3-(Dimethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30710100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Pyridylazo)-5-dimethylaminophenol [for Determination of Zinc in Serum] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Elucidation of 2 2 Pyridylazo 5 Dimethylaminophenol and Its Derivatives

Synthetic Pathways for 2-(2-Pyridylazo)-5-dimethylaminophenol

The fundamental synthetic route to this compound involves a two-step diazotization and coupling reaction. This classical approach is a cornerstone of azo dye chemistry.

The process commences with the diazotization of 2-aminopyridine (B139424). This reaction is typically carried out in a cold acidic solution, most commonly using hydrochloric acid, with the addition of a solution of sodium nitrite. The temperature is strictly maintained between 0 and 5°C to ensure the stability of the resulting diazonium salt. The reaction can be represented as follows:

Step 1: Diazotization of 2-Aminopyridine

Following the formation of the pyridyl-2-diazonium chloride, the second step is the coupling reaction with 3-dimethylaminophenol. This reaction is performed in a slightly alkaline medium, achieved by the addition of a base such as sodium hydroxide (B78521), to facilitate the electrophilic attack of the diazonium salt on the electron-rich phenol (B47542) ring. The coupling occurs predominantly at the position para to the hydroxyl group of the 3-dimethylaminophenol, which is the most activated position.

Step 2: Coupling Reaction

The final product, this compound, is then typically isolated and purified by recrystallization.

Synthesis and Characterization of Substituted this compound Derivatives

The modification of the basic this compound structure through the introduction of various substituents on either the pyridine (B92270) or the dimethylaminophenol ring allows for the fine-tuning of the molecule's properties, such as its absorption maxima and the stability of its metal complexes.

Halogenated Pyridine Ring Modifications (e.g., 2-(3,5-Dichloro-2-pyridylazo)-5-dimethylaminophenol, 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol)

The synthesis of halogenated derivatives follows the same fundamental two-step pathway as the parent compound, with the primary difference being the use of a halogen-substituted 2-aminopyridine as the starting material.

For instance, the synthesis of 2-(3,5-Dichloro-2-pyridylazo)-5-dimethylaminophenol (3,5-diCl-DMPAP) involves the diazotization of 3,5-dichloro-2-aminopyridine, followed by coupling with 3-dimethylaminophenol. nih.govnih.gov This derivative has been synthesized and investigated for its analytical applications. nih.gov

Similarly, the preparation of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol and its analogues like 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP) utilizes 5-bromo-2-aminopyridine as the precursor for the diazotization step. evitachem.com The subsequent coupling with the respective N,N-dialkyl-3-aminophenol yields the desired product. The synthesis of 5-Br-PADAP is a well-established procedure involving the diazotization of 5-bromo-2-aminopyridine and subsequent coupling with 3-diethylaminophenol (B49911) in an alkaline medium. evitachem.com

The introduction of halogens into the pyridine ring can significantly influence the electronic properties of the molecule, which in turn affects its spectral characteristics and the stability of the complexes it forms with metal ions.

Table 1: Examples of Halogenated Pyridine Ring Derivatives

| Compound Name | Starting Amine | Coupling Agent |

| 2-(3,5-Dichloro-2-pyridylazo)-5-dimethylaminophenol | 3,5-Dichloro-2-aminopyridine | 3-Dimethylaminophenol |

| 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol | 5-Bromo-2-aminopyridine | 3-Dimethylaminophenol |

| 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol | 5-Bromo-2-aminopyridine | 3-Diethylaminophenol |

Substitutions on the Dimethylaminophenol Moiety

While less commonly reported in the readily available literature, substitutions on the dimethylaminophenol moiety are also synthetically feasible. The general synthetic strategy would remain the same, involving the diazotization of 2-aminopyridine (or a substituted version thereof) followed by coupling with a suitably substituted 3-aminophenol (B1664112) derivative. For example, using a 3-(N-ethyl-N-methylamino)phenol as the coupling component would yield the corresponding N-ethyl-N-methyl derivative. The nature of the substituents on the aminophenol ring can influence the solubility of the resulting dye and the steric and electronic environment of the coordination site.

Theoretical and Computational Investigations of Molecular Structure

To gain a deeper understanding of the structural and electronic properties of these molecules, theoretical and computational methods are employed. These studies provide insights that complement experimental findings.

Ab Initio Molecular Orbital Computations

Ab initio molecular orbital computations have been utilized to analyze the conformational potential energy hypersurface (PEHS) of the closely related compound, 2-(2-pyridylazo)phenol. researchgate.net Such calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, can predict the most stable conformations of the molecule. For 2-(2-pyridylazo)phenol, it was found that the global minimum energy conformation is not the one involved in the formation of metal complexes. researchgate.net This suggests that a conformational change is necessary for the molecule to act as a ligand. These computational approaches are valuable for understanding the fundamental electronic structure of molecules.

Analysis of Conformational Potential Energy Hypersurfaces and Complexation Pathways

The analysis of the conformational potential energy hypersurface (PEHS) provides a map of the energy of the molecule as a function of its geometry. researchgate.net By identifying the minima and the energy barriers between them, it is possible to understand the flexibility of the molecule and the energetic requirements for conformational changes. In the context of 2-(2-pyridylazo)phenol, the PEHS analysis revealed that the conformation required for complexation is not the most stable one in its free state. researchgate.net This has important implications for understanding the mechanism of complex formation, as the ligand must adopt a higher energy conformation to bind to a metal ion. The study of complexation pathways can elucidate the step-by-step process of how the ligand coordinates with a metal ion, providing valuable information for the design of new and more efficient chelating agents.

Coordination Chemistry of 2 2 Pyridylazo 5 Dimethylaminophenol with Metal Ions

Fundamental Principles of Metal-Ligand Complexation by 2-(2-Pyridylazo)-5-dimethylaminophenol

The formation of metal complexes by this compound and structurally similar pyridylazo dyes is a classic example of chelation. These molecules typically act as tridentate ligands, meaning they bind to a central metal ion through three donor atoms. The primary coordination sites are the nitrogen atom of the pyridine (B92270) ring, one of the nitrogen atoms from the azo group (–N=N–), and the oxygen atom of the phenolic hydroxyl group.

Upon complexation, the phenolic proton dissociates, and the ligand coordinates to the metal ion as an anion. This coordination results in the formation of two stable, fused chelate rings, typically a five-membered ring and a six-membered ring. The formation of these rings, known as the chelate effect, significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands. libretexts.org Spectroscopic studies, such as infrared (IR) spectroscopy, confirm this mode of binding. The disappearance of the O-H stretching vibration band and shifts in the stretching frequencies of the N=N and C-O groups in the IR spectrum of the metal complex, compared to the free ligand, provide direct evidence for the involvement of these specific groups in coordination. ajol.inforesearchgate.net This tridentate (O, N, N) coordination creates a planar arrangement of the ligand around the metal center, which is a common feature for this class of compounds.

Stoichiometric Characterization of Metal-2-(2-Pyridylazo)-5-dimethylaminophenol Complexes

The stoichiometry of the complexes formed between pyridylazo dyes and metal ions—referring to the metal-to-ligand ratio—is dependent on the specific metal ion, its oxidation state, and its coordination number. Various experimental techniques, including the method of continuous variations (Job's plot) and the mole-ratio method, are employed to determine these stoichiometries.

Research on compounds structurally analogous to this compound has revealed different common stoichiometric ratios. For instance, a 1:2 metal-to-ligand ratio is frequently observed. The reaction between cadmium and 2-(5-chloro-2-pyridylazo)-5-dimethylaminophenol (5-Cl-DMPAP) results in a complex with a 2:1 ligand-to-metal composition. nih.gov Similarly, palladium(II) has been shown to form 1:2 complexes with related pyridylazo dyes. researchgate.net However, other ratios are also possible; for example, iron(III) and iron(II) have been found to form 1:1 complexes with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). acs.org The specific stoichiometry is a critical factor that influences the electronic and spectroscopic properties of the resulting chelate.

Stoichiometry of Metal Complexes with PADAP Analogs

| Metal Ion | Ligand | Metal:Ligand Ratio | Reference |

|---|---|---|---|

| Cadmium(II) | 2-(5-chloro-2-pyridylazo)-5-dimethylaminophenol | 1:2 | nih.gov |

| Iron(III) | 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol | 1:1 | acs.org |

| Iron(II) | 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol | 1:1 | acs.org |

| Palladium(II) | 2-(pyridin-3-yldiazenyl)naphthalen-1-ol | 1:2 | researchgate.net |

Influence of Solution pH on Metal Complex Formation Equilibria

The formation of metal complexes with this compound is highly dependent on the pH of the solution. The pH dictates the protonation state of the ligand, particularly the phenolic hydroxyl group. For chelation to occur effectively, this hydroxyl group must be deprotonated to allow the phenolic oxygen to coordinate to the metal ion.

Different metal-ligand systems exhibit optimal complex formation within specific pH ranges. For example, the complexation of cadmium with 2-(5-chloro-2-pyridylazo)-5-dimethylaminophenol occurs in an alkaline medium, with an optimal pH range of 8.8 to 10.7. nih.gov In contrast, the kinetic study of palladium(II) complexation with a bromo-substituted analog found an optimal pH of 3.53 in an acidic medium. This pH dependence is a critical parameter that is optimized in analytical methods to ensure maximum sensitivity and selectivity for a target metal ion, as it controls the equilibrium between the free ligand and the metal-ligand complex. uwyo.edu

Formation and Spectroscopic Characteristics of Ternary Complexes Involving this compound

Beyond the formation of simple binary complexes (consisting of one type of metal and one type of ligand), pyridylazo dyes like this compound can also participate in the formation of ternary, or mixed-ligand, complexes. A ternary complex involves a central metal ion bound simultaneously to two different types of ligands. In this context, the pyridylazo dye would act as the primary ligand, while a second, different ligand would also coordinate to the metal ion.

The formation of a ternary complex can significantly alter the spectroscopic and stability properties compared to the binary complexes of either ligand alone. This can lead to phenomena such as a shift in the maximum absorption wavelength (λmax) and an increase in the molar absorptivity, a phenomenon known as synergism. These changes are valuable in analytical chemistry for enhancing the selectivity and sensitivity of spectrophotometric methods. For instance, the introduction of a second ligand can satisfy the remaining coordination sites of the metal ion, leading to a more stable and often more intensely colored complex. While specific studies on ternary complexes involving this compound are not broadly detailed in the literature, the principle is well-established for this class of chelating agents.

Kinetic and Thermodynamic Aspects of Metal-2-(2-Pyridylazo)-5-dimethylaminophenol Chelate Stability

The stability of metal-ligand complexes is described by both thermodynamic and kinetic parameters. Thermodynamic stability refers to the extent to which the complex will form under a given set of conditions and is quantified by the formation constant (or stability constant, K). A large formation constant indicates a strong metal-ligand interaction and a high concentration of the complex at equilibrium.

Kinetic studies provide information about the rate at which the complex forms. The complexation reaction of palladium(II) with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol has been investigated, and the effects of temperature on the reaction rate were used to determine thermodynamic activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, providing deeper insight into the reaction mechanism.

Formation Constants of Metal Complexes with PADAP Analogs

| Metal Ion | Ligand | Stoichiometry (M:L) | Log of Formation Constant (log β) | Reference |

|---|---|---|---|---|

| Cadmium(II) | 2-(5-chloro-2-pyridylazo)-5-dimethylaminophenol | 1:2 | 18.72 | nih.gov |

| Iron(III) | 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol | 1:1 | ~5 | acs.org |

| Iron(II) | 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol | 1:1 | ~4 | acs.org |

Advanced Analytical Applications of 2 2 Pyridylazo 5 Dimethylaminophenol and Its Derivatives

Spectrophotometric Determination of Trace Metal Ions

Spectrophotometry remains a widely used analytical technique due to its simplicity, cost-effectiveness, and reliability. nih.gov The application of 2-(2-Pyridylazo)-5-dimethylaminophenol and its derivatives has led to the development of numerous methods for quantifying trace levels of metal ions. These reagents react with metal ions to form complexes that exhibit strong absorption in the visible region of the electromagnetic spectrum, distinct from the reagent itself. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion, forming the basis for quantitative analysis.

The fundamental principle of these colorimetric assays is the formation of a metal-ligand complex according to Beer-Lambert's law. The reaction involves the coordination of a metal ion with the nitrogen and oxygen donor atoms of the pyridylazo dye molecule. evitachem.com This complexation event leads to a significant bathochromic shift (a shift to a longer wavelength) in the maximum absorbance (λmax) of the solution, allowing the metal complex to be measured without significant interference from the unreacted reagent. researchgate.net

The success of a spectrophotometric method hinges on the careful optimization of several experimental parameters to ensure maximum sensitivity, selectivity, and stability of the colored complex. Key factors that require optimization include:

pH: The pH of the solution is a critical parameter as it affects both the protonation state of the chelating agent and the hydrolysis of the metal ion. Each metal-ligand system has a specific pH range where complex formation is maximal and stable. For instance, the complexes of Co(II), Ni(II), and Fe(II) with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) form optimally at a pH of 7.0 in an ammonium (B1175870) acetate (B1210297) buffer. nih.govistanbul.edu.tr In contrast, the determination of Th(IV) using the same reagent is carried out at a more acidic pH of 4.86. aaup.edu

Reagent Concentration: A sufficient excess of the chelating agent is necessary to ensure the complete complexation of the metal ion. The effect of the reagent concentration is typically studied to find a plateau where the absorbance remains constant, indicating that further addition of the reagent does not increase color development. researchgate.net

Solvent System and Surfactants: Due to the often poor aqueous solubility of the reagents and their metal complexes, organic solvents or micellar media are frequently employed. nih.gov Surfactants, such as Triton X-100 or cetylpyridinium (B1207926) chloride, can solubilize the complex in aqueous solutions, thereby enhancing the molar absorptivity and stabilizing the color. researchgate.netnih.gov

Reaction Time and Stability: The time required for the color to develop fully and the duration for which the color remains stable are important practical considerations. The complexes formed with pyridylazo dyes are often stable for several hours. nih.govnih.gov

Masking Agents: To improve the selectivity of the assay in complex matrices, masking agents are used to prevent interfering ions from reacting with the chromogenic reagent. Agents like fluoride, citrate, or EDTA can form stable, colorless complexes with potential interferents. researchgate.netnih.gov

The performance of an analytical method is characterized by several key parameters that define its sensitivity, accuracy, and applicability. For spectrophotometric methods using this compound and its derivatives, these parameters demonstrate the high sensitivity of these reagents.

Molar Absorptivity (ε): This is a measure of how strongly a chemical species absorbs light at a given wavelength. A high molar absorptivity value indicates a high sensitivity for the determination of a substance. Pyridylazo dyes are known for forming complexes with very high molar absorptivities, often exceeding 1 x 10⁵ L mol⁻¹ cm⁻¹, which classifies them as highly sensitive chromogenic reagents. researchgate.netaaup.edunih.govnih.gov

Linear Range: This is the concentration range over which the analytical signal (absorbance) is directly proportional to the concentration of the analyte (the metal ion). These methods typically obey Beer's law over a useful range, from sub-µg/mL to several µg/mL levels. nih.govtandfonline.com

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method. Due to the high molar absorptivity of the metal complexes, the detection limits for many metals are in the low nanogram per milliliter (ng/mL) or parts per billion (ppb) range. nih.govnih.gov

The table below summarizes the analytical performance parameters for the determination of various metal ions using derivatives of this compound.

| Metal Ion | Reagent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Linear Range | Detection Limit (LOD) | Reference |

|---|---|---|---|---|---|---|

| Fe(III) | 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-DMPAP) | 600 | 7.6 x 10⁴ | 0 - 0.8 µg/mL | Not specified | tandfonline.com |

| Fe(II) | 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) | 740 (2nd Derivative) | Not specified | 80 - 2000 ng/mL | 3.0 ng/mL | nih.gov |

| U(VI) | 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) | 578 | 7.4 x 10⁴ | 0.5 - 20 mg/L | 0.15 mg/L | researchgate.net |

| Cd(II) | 2-(5-Chloro-2-pyridylazo)-5-dimethylaminophenol (5-Cl-DMPAP) | 550 | 1.20 x 10⁵ | up to 1.34 ppm | Not specified | nih.gov |

| Zn(II) | 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP) | Not specified | 1.20 x 10⁵ | Not specified | Not specified | nih.gov |

| Th(IV) | 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) | 580 | 1.66 x 10⁵ | 0 - 15 µg | Not specified | aaup.edu |

While pyridylazo dyes are highly sensitive, they can be non-selective, reacting with numerous metal ions. researchgate.net Therefore, achieving selectivity for a specific metal ion often requires careful control of pH and the use of masking agents. In some cases, advanced techniques like derivative spectrophotometry are employed to resolve overlapping spectra from different metal complexes. nih.gov

Iron is an element of significant environmental and biological importance, and its speciation between Fe(II) and Fe(III) is often required. A derivative, 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-DMPAP), has been used for the systematic study of a new color reaction for iron(III). tandfonline.com In a dilute acetic acid medium (0.06–0.8 N), Fe(III) forms a colored complex with 5-Br-DMPAP. tandfonline.com The complex has a stoichiometric ratio of 1:2 (Fe:reagent) and exhibits a maximum absorption at 600 nm. tandfonline.com This method is characterized by a high apparent molar absorption coefficient of 7.6 × 10⁴ L mol⁻¹ cm⁻¹ and follows Beer's law in the concentration range of 0 to 0.8 µg/mL of iron. tandfonline.com The method has been successfully applied to determine iron(III) in irrigation water. tandfonline.com Furthermore, second-derivative spectrophotometry using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) allows for the simultaneous determination of both Fe(II) and Fe(III) without the need for pre-oxidation or reduction steps. istanbul.edu.tr

The determination of lanthanides is crucial due to their increasing technological applications. jmaterenvironsci.com For this purpose, a specific derivative, 2-(3,5-Dichloro-2-pyridylazo)-5-dimethylaminophenol (3,5-diClDMPAP), has been synthesized. nih.gov This reagent has proven to be highly promising for the determination of lanthanide ions, including Lanthanum(III). nih.gov Studies have provided analytical data for the complexes formed between 3,5-diClDMPAP and La(III), as well as other lanthanides like Eu(III), Gd(III), Er(III), and Yb(III). nih.gov The influence of surfactants like Triton X-100 on the reaction has also been investigated to enhance performance. nih.gov The method has been successfully used to determine La(III) in synthetic samples. nih.gov

Lead is a toxic heavy metal, and its monitoring in environmental samples is a priority. While specific methods for lead using this compound are less common, related pyridylazo reagents are widely employed. A method using 2-[(5-bromo-2-pyrene-)]azo-5-diethylaminophenol has been developed for the determination of lead, achieving a detection limit of 0.1 mg/L after a preconcentration step. mdpi.com Another popular reagent in this class is 4-(2-pyridylazo)-resorcinol (PAR), which is noted for its good water solubility, rapid color formation, and high stability of its lead complex. researchgate.netnih.gov A highly selective method for Pb(II) combines solid-phase extraction on a specialized gel with spectrophotometric detection using PAR. researchgate.net This approach effectively minimizes interferences from other common ions. The method demonstrates a linear range between 0.01 to 0.75 mg L⁻¹ and achieves a detection limit of 6.4 µg L⁻¹. researchgate.net

Selective Determination of Specific Metal Ions

Cadmium(II) Determination

The reagent 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP), a derivative of this compound, has been effectively utilized for the spectrophotometric determination of cadmium(II). The methodology is based on the formation of a stable complex between cadmium and 5-Br-PADAP. Key parameters such as the composition of the complex, its stability constant, and the free energy change associated with its formation have been studied to establish a sensitive analytical method. najah.edunajah.edu

A notable application involves the reaction between cadmium and 2-(5-chloro-2-pyridylazo)-5-dimethylaminophenol (5-ClDMPAP) in an aqueous alcohol medium within a pH range of 8.8 to 10.7. This reaction yields a stable, intense violet-colored complex that remains unchanged for at least 8 hours. The stoichiometry of this complex is a 2:1 ratio of reagent to metal. Beer's law is adhered to for cadmium concentrations up to 1.34 ppm when measured at a wavelength of 550 nm. The optimal concentration range for accurate determination, as per the Ringbom plot, is between 0.16 and 0.72 ppm. This method is distinguished by its high sensitivity, with an apparent molar absorptivity at 550 nm calculated to be (1.20 ± 0.01) x 10(5) l. mole(-1). cm(-1). nih.gov Furthermore, potential interferences from other metal ions such as copper(II), iron(III), cobalt(II), nickel(II), gold(III), zinc(II), and manganese(II) can be effectively suppressed. nih.gov

The analytical parameters for the determination of Cadmium(II) are summarized in the table below.

| Parameter | Value |

| Reagent | 2-(5-chloro-2-pyridylazo)-5-dimethylaminophenol (5-ClDMPAP) |

| pH Range | 8.8 - 10.7 |

| Maximum Absorbance (λmax) | 550 nm |

| Molar Absorptivity (ε) | (1.20 ± 0.01) x 10⁵ L mol⁻¹ cm⁻¹ |

| Linear Range | Up to 1.34 ppm |

| Optimal Concentration Range | 0.16 - 0.72 ppm |

| Stoichiometry (Reagent:Metal) | 2:1 |

| Stability | At least 8 hours |

Cobalt(II) Determination

The derivative 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP) serves as a spectrophotometric reagent for the determination of cobalt(II). This reagent reacts with cobalt(II) to form a red complex that exhibits absorption maxima at 589 nm and 567 nm. scispace.com A key advantage of this method is its applicability for determining cobalt in the presence of high concentrations of nickel. scispace.com

The optimal pH for the formation of the cobalt(II)-Br-PADAP complex is in the range of 3.5 to 6.0. scispace.com For analyses conducted in the presence of nickel, a pH of 4.0 is preferred as it facilitates the decomposition of the interfering Ni(II)-Br-PADAP complex upon the addition of EDTA. scispace.com At this pH, the molar absorptivity of the cobalt complex at 589 nm is 8.30 x 10⁴ L mol⁻¹ cm⁻¹. The method conforms to Beer's Law for cobalt concentrations up to at least 0.80 µg/mL. scispace.com

Furthermore, a second derivative spectrophotometric method using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) has been developed for the simultaneous determination of Co(II), Ni(II), and Fe(II). The complexes of these metal ions with 5-Br-PADAP form instantly in an ammonium acetate buffered solution at pH 7.0 and are stable for at least 24 hours. nih.gov The analytical wavelengths for the second derivative spectra are 640 nm for Co(II), 600 nm for Ni(II), and 740 nm for Fe(II). The calibration curves are linear in the range of 80 to 2000 ng/mL for each metal ion. The limits of detection are 2.7 ng/mL for Co(II), 13.9 ng/mL for Ni(II), and 3.0 ng/mL for Fe(II). nih.gov

The analytical parameters for the determination of Cobalt(II) are summarized in the table below.

| Parameter | Br-PADAP Method | 5-Br-PADAP Second Derivative Method |

| pH | 4.0 | 7.0 |

| Maximum Absorbance (λmax) | 589 nm | 640 nm (²D value) |

| Molar Absorptivity (ε) | 8.30 x 10⁴ L mol⁻¹ cm⁻¹ | Not specified |

| Linear Range | Up to 0.80 µg/mL | 80 - 2000 ng/mL |

| Limit of Detection (LOD) | Not specified | 2.7 ng/mL |

| Complex Stability | Stable | At least 24 hours |

Copper(II) Determination

Information regarding the specific analytical applications and detailed research findings for the determination of Copper(II) using this compound or its direct derivatives was not prominently available in the initial search results. While the broader class of pyridylazo reagents is known to form complexes with copper, specific methodologies and data tables for this particular compound could not be generated based on the provided search context. Further research would be required to detail the specific parameters for Copper(II) determination.

Nickel(II) Determination

A highly sensitive and selective method for the spectrophotometric determination of nickel(II) has been established using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP). At a pH of 5.5, nickel reacts with Br-PADAP in a water-ethanol medium to form a red-violet complex. This complex displays two absorption maxima, at 520 nm and 560 nm. nih.gov The molar absorptivity at 560 nm is exceptionally high at 1.26 x 10⁵ L mol⁻¹ cm⁻¹, and Beer's law is followed for nickel concentrations up to 15 µg. nih.gov

In another application, the Ni(II)-Br-PADAP complex is extracted into chloroform (B151607) with N-hydroxy-N,N′-diphenylbenzamidine (HDPBA) in the pH range of 4.0-6.0, resulting in a red-colored complex with a maximum absorbance at 530 nm. zenodo.orgzenodo.org This system obeys Beer's law for nickel concentrations up to 0.5 µg/mL. zenodo.orgresearchgate.net The molar absorptivity of this extracted complex is 1.04 x 10⁵ dm³ mol⁻¹ cm⁻¹. zenodo.orgresearchgate.net

A derivative of this compound, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP), has been used for the simultaneous spectrophotometric determination of nickel and iron. In the presence of the surfactant tergitol NPX and at a pH between 4.0 and 5.7, the nickel(II)-Br-PADAP complex shows absorption peaks at 520 nm and 560 nm. nih.gov The molar absorptivity for nickel at 560 nm is 1.22 x 10⁵ L mol⁻¹ cm⁻¹. Beer's law is obeyed for nickel concentrations up to 0.40 µg/mL. nih.gov

The analytical parameters for the determination of Nickel(II) are summarized in the table below.

| Parameter | Br-PADAP in Water-Ethanol | Br-PADAP with HDPBA Extraction | Br-PADAP with Tergitol NPX |

| pH | 5.5 | 4.0 - 6.0 | 4.0 - 5.7 |

| Maximum Absorbance (λmax) | 520 nm, 560 nm | 530 nm | 520 nm, 560 nm |

| Molar Absorptivity (ε) at 560 nm | 1.26 x 10⁵ L mol⁻¹ cm⁻¹ | 1.04 x 10⁵ dm³ mol⁻¹ cm⁻¹ (at 530 nm) | 1.22 x 10⁵ L mol⁻¹ cm⁻¹ |

| Linear Range | Up to 15 µg | Up to 0.5 µg/mL | Up to 0.40 µg/mL |

Zinc(II) Determination

A sensitive spectrophotometric method for the determination of zinc has been developed utilizing 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) in a mixed surfactant medium of Triton X-100 and Brij-35. niscpr.res.in This method is based on the formation of a red-colored species of Zn(II) with the reagent in a pH range of 8.2 to 10.5. The resulting Zn(II)-5-Br-PADAP-(TX-100+Brij-35) complex in an aqueous medium exhibits maximum absorbance at 550 nm. niscpr.res.in

This analytical procedure demonstrates high sensitivity with a molar absorptivity of 1.60 x 10⁵ dm³ mol⁻¹ cm⁻¹. The detection limit for this method is 6 ng Zn(II)/cm², and it adheres to Beer's law for concentrations up to 0.4 µg Zn(II)/cm². niscpr.res.in Another related pyridylazo compound, 2-(5-bromo-2-pyridylazo)-5-(N-n-propyl-N-3-sulfopropylamino)phenol (5-BR-PAPS), has also been noted for its high molar absorptivity of 130,000 L mol⁻¹ cm⁻¹ for zinc determination. nih.gov

The analytical parameters for the determination of Zinc(II) are summarized in the table below.

| Parameter | Value |

| Reagent | 2-[(5-bromo-2-pyridylazo)]-5-diethylaminophenol (5-Br-PADAP) |

| Medium | Mixed surfactants (Triton X-100 and Brij-35) |

| pH Range | 8.2 - 10.5 |

| Maximum Absorbance (λmax) | 550 nm |

| Molar Absorptivity (ε) | 1.60 x 10⁵ dm³ mol⁻¹ cm⁻¹ |

| Linear Range | Up to 0.4 µg/cm² |

| Detection Limit | 6 ng/cm² |

Uranium(VI) Determination

The chromogenic reagent 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP), a derivative of this compound, is employed for the spectrophotometric determination of trace levels of uranium(VI). The method relies on the complexation of U(VI) with Br-PADAP under optimized solution conditions. researchgate.netakjournals.com

The uranyl-Br-PADAP complex exhibits an absorption maximum at 578 nm. The molar absorptivity has been determined to be 73,540 ± 1,438 L mol⁻¹ cm⁻¹ in a solution containing 20% ethanol (B145695) (for aqueous samples) and 58,216 ± 1,208 L mol⁻¹ cm⁻¹ in a solution with 80% ethanol (for organic samples). researchgate.netakjournals.com This method is versatile and can be applied to samples with acidic, alkaline, and high salt matrices. researchgate.netakjournals.com

In another application, a highly sensitive method uses 2-(3,5-dibromo-2-pyridylazo)-5-diethylaminophenol (3,5-diBr-PADAP) in the presence of the anionic surfactant sodium lauryl sulphate. This results in the formation of a red-violet 1:2 (metal:ligand) complex. The absorbance is constant within a pH range of 8.4 to 9.9, and the molar absorptivity is found to be 9.1 x 10⁴ L mol⁻¹ cm⁻¹. Beer's law is obeyed for uranium concentrations up to 1.4 µg/mL. nih.gov

A multisyringe flow injection analysis (MSFIA) system has also been adapted for the spectrophotometric determination of uranium(VI) using Br-PADAP. The ternary complex of uranium(VI)-(Br-PADAP)-F⁻ is measured at 578 nm, with a linear calibration curve over the range of 0.3–5 mg L⁻¹ uranium(VI). researchgate.net

The analytical parameters for the determination of Uranium(VI) are summarized in the table below.

| Parameter | Br-PADAP in Ethanol/Water | 3,5-diBr-PADAP with Surfactant | Br-PADAP in MSFIA |

| pH | Not specified | 8.4 - 9.9 | Not specified |

| Maximum Absorbance (λmax) | 578 nm | Not specified | 578 nm |

| Molar Absorptivity (ε) | 73,540 L mol⁻¹ cm⁻¹ (20% ethanol) | 9.1 x 10⁴ L mol⁻¹ cm⁻¹ | Not specified |

| Linear Range | Not specified | Up to 1.4 µg/mL | 0.3 - 5 mg L⁻¹ |

| Stoichiometry (Metal:Ligand) | Not specified | 1:2 | Not specified |

Titanium(IV) Determination

The determination of titanium(IV) can be achieved through methods involving derivatives of this compound. One such method is a complexometric titration of Ti(IV) with EDTA in the presence of hydrogen peroxide, using 2-(5-chloro-2-pyridylazo)-5-dimethylaminophenol as an indicator. nih.gov

Another approach involves the formation of ternary complexes. Ti(IV), in conjunction with pyridylazo-type reagents and other molecular compounds like hydrogen peroxide, forms ternary complexes that serve as the basis for analytical methods. For instance, a ternary compound of Ti(IV)–H₂O₂–5-ClDMPAP (2-(5-Chloro-2-pyridylazo)-5-dimethylaminophenol) has been studied for titanium determination under high-sensitivity conditions. oup.com

Furthermore, the 1:1 complex formed between titanium(IV) and 2-(5-bromo-2-pyridylazo)-5-(diethylamino)-phenol (5-Br-PADAP) is utilized for determination by adsorption voltammetry at a stationary mercury electrode. This technique has a very low detection limit of 3 x 10⁻¹⁰ mol/L Ti (0.015 ppb). The calibration curves are linear for solutions containing 4 x 10⁻¹⁰ to 5 x 10⁻⁸ mol/L Ti(IV) with an enrichment time of 3 minutes. osti.gov

The analytical parameters for the voltammetric determination of Titanium(IV) are summarized in the table below.

| Parameter | Value |

| Reagent | 2-(5-bromo-2-pyridylazo)-5-(diethylamino)-phenol (5-Br-PADAP) |

| Technique | Adsorption Voltammetry |

| Stoichiometry (Metal:Reagent) | 1:1 |

| Linear Range | 4 x 10⁻¹⁰ to 5 x 10⁻⁸ mol/L |

| Detection Limit | 3 x 10⁻¹⁰ mol/L (0.015 ppb) |

| Enrichment Time | 3 minutes |

Iridium(III) Determination

The determination of iridium, a rare and precious platinum group metal, is a significant analytical challenge. While direct applications of this compound for iridium are not extensively documented, several closely related pyridylazo and thiazolylazo reagents have been successfully employed for its spectrophotometric determination. These methods often involve a preconcentration step to enhance sensitivity.

One such method utilizes 2-(2-thiazolylazo)-5-dimethylaminophenol (TAM) for the trace determination of iridium. researchgate.net In this procedure, an ion-association complex is formed between iridium, TAM, and tetraphenylborate (B1193919) (TPB). This complex is quantitatively retained on an adsorbent column of ATPB-naphthalene at a pH range of 4.2-6.0. researchgate.net The complex can then be eluted with a suitable solvent like dimethylformamide (DMF) for first derivative spectrophotometric analysis. researchgate.net This technique is reported to be sensitive and selective, with a linear calibration plot in the concentration range of 0.08-3.0 µg of iridium per ml of the final DMF solution. researchgate.net

Another related reagent, 1-(2-pyridylazo)-2-naphthol (B213148) (PAN), has also been used for iridium determination. The Ir(III)-PAN complex can be preconcentrated on microcrystalline naphthalene (B1677914) from an aqueous solution at a pH of 4.5-6.0. nih.gov After filtration, the solid mass is dissolved in DMF, and the metal is quantified using first derivative spectrophotometry. nih.gov This method has a detection limit of 20 ppb and the calibration curve is linear for 0.25-75.0 µg of iridium in the final 5 ml of DMF solution. nih.gov Furthermore, PAN has been used for the simultaneous spectrophotometric determination of rhodium and iridium, where the complexes are extracted into chloroform from a buffered solution at pH 5.1 after heating. acs.org The iridium-PAN complex in chloroform exhibits an absorbance maximum at 550 nm. acs.org

Similarly, the derivative 2-(5-Bromo-2-Pyridylazo)-5-Diethylaminophenol has been used for the simultaneous determination of rhodium and iridium after preconcentration of their chelates onto microcrystalline naphthalene.

Table 1: Analytical Methods for Iridium(III) Determination using Pyridylazo Derivatives A summary of key parameters for the spectrophotometric determination of Iridium(III) using reagents related to PADAP.

| Reagent | Technique | pH Range | Adsorbent/Solvent | Detection Limit | Linear Range | Ref. |

| 2-(2-thiazolylazo)-5-dimethylaminophenol (TAM) | Derivative Spectrophotometry | 4.2-6.0 | ATPB-Naphthalene / DMF | Not specified | 0.08-3.0 µg/mL | researchgate.net |

| 1-(2-pyridylazo)-2-naphthol (PAN) | Derivative Spectrophotometry | 4.5-6.0 | Naphthalene / DMF | 20 ppb | 0.25-75.0 µg / 5mL | nih.gov |

| 1-(2-pyridylazo)-2-naphthol (PAN) | Spectrophotometry | 5.1 | Chloroform Extraction | Not specified | Not specified | acs.org |

Silver(I) Determination

Derivatives of this compound are effective reagents for the sensitive and selective determination of silver(I). A prominent example is the use of 2-(2-quinolylazo)-5-Dimethylaminophenol (QADMAP). This reagent facilitates a rapid method for determining silver at µg/L levels. The methodology is based on the swift reaction between Ag(I) and QADMAP in a citric acid-sodium hydroxide (B78521) buffer at pH 5.0, within a sodium dodecyl sulfonate (SDS) medium, to form a violet-colored chelate. rsc.org The molar ratio of this complex is 1:2 (silver to QADMAP). rsc.org This method can be significantly enhanced by coupling it with solid phase extraction, where the colored chelate is enriched on a C18 cartridge. rsc.org

Similarly, the reagent 2-(2-quinolylazo)-5-diethylaminophenol (QADEAP) reacts with silver(I) in a pH 5.0 buffer to form a violet complex with a 1:2 molar ratio (silver to QADEAP). researchgate.net The molar absorptivity of this complex is exceptionally high, at 1.33 x 10⁵ L mol⁻¹ cm⁻¹ at 590 nm, allowing for high sensitivity. researchgate.net Beer's law is obeyed in the concentration range of 0.01-0.6 µg/mL. researchgate.net Another related compound, 2-(2-quinolylazo)-5-diethylaminoaniline (QADEAA), also forms a 1:2 complex with silver at pH 6.5, exhibiting a molar absorptivity of 1.39 x 10⁵ L mol⁻¹ cm⁻¹ at 580 nm and a similar linear range. These methods have been successfully applied to the determination of silver in water samples. researchgate.net

Table 2: Spectrophotometric Determination of Silver(I) using PADAP Derivatives Overview of analytical conditions and performance characteristics for Silver(I) analysis.

| Reagent | pH | Medium | Molar Ratio (Ag:Reagent) | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range (µg/mL) | Ref. |

| 2-(2-quinolylazo)-5-Dimethylaminophenol (QADMAP) | 5.0 | SDS | 1:2 | 584 (in ethanol) | 1.25 x 10⁵ | 0.01-0.6 | rsc.org |

| 2-(2-quinolylazo)-5-diethylaminophenol (QADEAP) | 5.0 | SDS | 1:2 | 590 | 1.33 x 10⁵ | 0.01-0.6 | researchgate.net |

| 2-(2-quinolylazo)-5-diethylaminoaniline (QADEAA) | 6.5 | SDS | 1:2 | 580 | 1.39 x 10⁵ | 0.01-0.6 |

Vanadium(V) Determination

The determination of vanadium is crucial in various industrial and environmental contexts. Pyridylazo reagents, including derivatives of PADAP, are well-suited for this purpose due to their high sensitivity. A derivative, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP), has been utilized for the preconcentration of vanadium from large volume aqueous samples. acs.org The method involves forming the vanadium-(5-Br-PADAP) complex in a weakly acidic medium (pH 3.5-5.0) and extracting it onto microcrystalline benzophenone. acs.org The solid mass is then dissolved in acetonitrile (B52724) and quantified by second-derivative spectrophotometry, with a molar absorptivity of 1.1 x 10⁵ L mol⁻¹ cm⁻¹. acs.org

Another approach involves the use of 2-(8-quinolylazo)-5-(dimethylamino)phenol for the determination of trace amounts of vanadium in samples like natural waters and coal fly ash, employing reversed-phase liquid chromatography-spectrophotometry. researchgate.net The versatility of these reagents is further highlighted by the development of extractive-spectrophotometric methods. For instance, vanadium(V) can be complexed with reagents like 6-hexyl-4-(2-thiazolylazo)resorcinol (B11964134) (HTAR) and a tetrazolium salt, allowing the resulting ion-pair to be extracted into chloroform. nih.gov This method has a linear working range of 0.015–2.0 μg mL⁻¹ and has been applied to determine vanadium in spent catalysts and pharmaceutical samples. nih.gov

Table 3: Analytical Methods for Vanadium(V) Determination Summary of methods using PADAP-related compounds for Vanadium(V) analysis.

| Reagent/System | Technique | pH | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range | Application | Ref. |

| 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) / Benzophenone | 2nd Derivative Spectrophotometry | 3.5-5.0 | 1.1 x 10⁵ | 0.05-0.5 µg/mL | Alloys, Environmental Samples | acs.org |

| 2-(8-quinolylazo)-5-(dimethylamino)phenol | RP-LC-Spectrophotometry | Not specified | Not specified | Not specified | Natural Waters, Coal Fly Ash | researchgate.net |

| 6-hexyl-4-(2-thiazolylazo)resorcinol (HTAR) / TTC | Extractive Spectrophotometry | 4.7 | 5.2 x 10⁴ | 0.015–2.0 µg/mL | Catalysts, Pharmaceuticals | nih.gov |

Strategies for Interference Mitigation and Masking Agent Utilization

A significant challenge in spectrophotometric analysis using PADAP and its derivatives is the potential for interference from other metal ions present in the sample matrix, as these reagents can form complexes with a wide range of cations. To enhance the selectivity and accuracy of these methods, various strategies for interference mitigation are employed, with the use of masking agents being the most common.

Masking agents are compounds that form stable, often colorless, complexes with interfering ions, preventing them from reacting with the primary chromogenic reagent. The choice of masking agent is critical and depends on the target analyte and the composition of the sample matrix. For instance, in the determination of uranium with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP), a cocktail of masking agents including triethanolamine, sodium fluoride, 5-sulphosalicylic acid, sodium sulphate, and 1,2-diaminocyclohexanetetraacetic acid (CDTA) can be used to suppress the interference of various common ions. nih.gov

Efficient masking methods have been systematically developed for the selective determination of metal ions with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. nih.gov For the specific determination of manganese(II), a combination of triethylenetetraamine and N-(dithiocarboxy)sarcosine (DTCS) has been shown to be an excellent masking system. nih.gov Similarly, for cobalt(II) determination, a mixture of pyrophosphate and ethylene (B1197577) glycol bis(2-aminoethyl ether)-N,N,N′,N′-tetraacetic acid is effective. nih.gov In the determination of cadmium with 2-(5-chloro-2-pyridylazo)-5-dimethylaminophenol, interferences from copper(II), iron(III), cobalt(II), nickel(II), gold(III), zinc(II), and manganese(II) can be effectively suppressed. rsc.org

Integration with Separation and Preconcentration Techniques

To improve sensitivity, selectivity, and sample throughput, spectrophotometric methods using PADAP and its derivatives are frequently integrated with automated or semi-automated separation and preconcentration techniques.

Flow Injection Analysis (FIA) Systems Coupled with this compound Detection

Flow Injection Analysis (FIA) is an automated analytical technique based on the injection of a discrete sample volume into a continuously flowing carrier stream. amanote.com The sample plug then travels through a manifold where it can be mixed with reagents, diluted, or otherwise processed before reaching a detector. amanote.com Coupling FIA with spectrophotometric detection using PADAP derivatives offers several advantages, including high sample throughput, excellent reproducibility, reduced reagent consumption, and minimal manual intervention. amanote.comistanbul.edu.tr

FIA systems have been developed for the determination of various metals using these reagents. For example, a multisyringe flow injection analysis (MSFIA) system was developed for the spectrophotometric determination of uranium(VI) using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP). nih.gov In this system, the ternary complex of uranium(VI)-(Br-PADAP)-F⁻ is measured at 578 nm. nih.gov The method demonstrates a linear calibration curve over the range of 0.3–5 mg L⁻¹ of uranium(VI) and has been successfully applied to the analysis of various water samples. nih.gov Another FIA procedure for uranium(VI) using the same reagent allows for the analysis of up to 40 samples per hour, with a linear range of 0.5–20 mg L⁻¹. nih.gov These systems are ideal for process control and routine analysis where speed and automation are paramount. nih.gov

Table 4: Flow Injection Analysis (FIA) Systems using PADAP Derivatives Key features and performance of FIA methods coupled with PADAP-based detection.

| Analyte | Reagent | System | λmax (nm) | Throughput (samples/hr) | Linear Range (mg/L) | Ref. |

| Uranium(VI) | Br-PADAP | MSFIA | 578 | Not specified | 0.3 - 5 | nih.gov |

| Uranium(VI) | Br-PADAP | FIA | 578 | 40 - 60 | 0.5 - 20 | nih.gov |

Solid Phase Extraction (SPE) Methods for Metal-2-(2-Pyridylazo)-5-dimethylaminophenol Complexes

Solid Phase Extraction (SPE) is a powerful preconcentration and separation technique used to isolate and enrich analytes from a large volume of solution onto a solid sorbent material. This is particularly useful for determining trace and ultra-trace concentrations of metals in complex matrices. The general procedure involves forming a metal-PADAP complex in the aqueous phase and then passing the solution through an SPE cartridge or column packed with a suitable sorbent that retains the complex. After washing away interfering species, the retained complex is eluted with a small volume of an appropriate solvent, thereby achieving a high preconcentration factor.

This technique has been effectively applied to the determination of silver. The Ag(I)-QADMAP chelate can be quantitatively retained on a C18 cartridge. rsc.org The retained chelate is then eluted with ethanol containing 1% acetic acid and measured spectrophotometrically. rsc.org This SPE procedure allows for a detection limit of 0.02 µg/L in the original water samples. rsc.org

Various sorbent materials have been functionalized with PADAP derivatives for selective preconcentration. For instance, Amberlite XAD-2 resin modified with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP) has been used in an on-line preconcentration system for cadmium and zinc, providing enrichment factors of 30 and 88, respectively. Similarly, a solid co-precipitated material of 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) with tetraphenylborate (TPB) on microcrystalline naphthalene has been used as an adsorbent for the column preconcentration of copper(I), iron(II), nickel(II), and zinc(II) prior to their determination by flame atomic absorption spectrometry (FAAS). These hybrid methods combining the high selectivity and sensitivity of PADAP reagents with the powerful enrichment capabilities of SPE enable the robust and accurate determination of metals at very low concentration levels.

Table 5: Solid Phase Extraction (SPE) Applications for Metal-PADAP Complexes Examples of SPE methods for the preconcentration of metals using PADAP and its derivatives.

| Analyte(s) | Reagent | Sorbent Material | Eluent | Enrichment Factor | Application | Ref. |

| Silver(I) | QADMAP | C18 Cartridge | Ethanol (1% Acetic Acid) | 50 | Water Samples | rsc.org |

| Cd(II), Zn(II) | Br-PADAP | Amberlite XAD-2 | Hydrochloric Acid | 30 (Cd), 88 (Zn) | Fertilizers, Drinking Water | |

| Cu(I), Fe(II), Ni(II), Zn(II) | 5-Br-PADAP/TPB | Naphthalene | DMF | Not specified | Water, Beverages, Hair |

Cloud Point Extraction (CPE) for Enhanced Preconcentration of Metal Ions

Cloud Point Extraction (CPE) has emerged as a significant and environmentally friendly technique for the preconcentration of trace metal ions from various matrices. researchgate.netscispace.com This method utilizes the property of non-ionic surfactants in aqueous solutions to form micelles and become turbid when heated to a specific temperature, known as the cloud point temperature. mdpi.comnih.gov The analyte, complexed with a suitable chelating agent, is partitioned into the smaller, surfactant-rich phase, thereby achieving preconcentration. utq.edu.iq

This compound and its derivatives, such as 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP), are highly effective chelating agents in CPE procedures due to their ability to form hydrophobic complexes with a wide range of metal ions. researchgate.netresearchgate.net The general procedure involves adding the chelating agent and a non-ionic surfactant, like Triton X-114, to an aqueous sample containing the target metal ions. scispace.comiranarze.ir After adjusting the pH to optimize complex formation, the solution is heated, inducing phase separation. nih.govtandfonline.com The small volume of the surfactant-rich phase, containing the concentrated metal-chelate, is then separated from the bulk aqueous phase, typically by centrifugation. mdpi.com

This technique offers several advantages, including high preconcentration factors, low cost, safety, and reduced consumption of organic solvents, aligning with the principles of green chemistry. researchgate.netresearchgate.net The effectiveness of CPE using PADDAP derivatives has been demonstrated for the preconcentration of numerous metal ions, including copper, iron, zinc, lead, and cadmium, from environmental and biological samples. iranarze.irbohrium.com For instance, a method using 5-Br-PADAP in the presence of Triton X-114 has been successfully developed for the preconcentration of lead prior to its determination by graphite (B72142) furnace atomic absorption spectrometry. iranarze.ir The efficiency of the extraction is influenced by several key parameters, including pH, concentration of the chelating agent and surfactant, equilibration temperature, and time. iranarze.ir

Below is a table summarizing typical conditions and findings for CPE of metal ions using a PADDAP derivative.

| Parameter | Optimized Condition/Finding | Reference |

| Chelating Agent | 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) | iranarze.ir |

| Surfactant | Triton X-114 | iranarze.ir |

| Target Analyte | Lead (Pb(II)) | iranarze.ir |

| Key Factors | pH, PAN and Triton X-114 concentration, temperature, time | iranarze.ir |

| Preconcentration Factor | 30 was achieved from a 15.0 mL solution | iranarze.ir |

Applications in Hybrid Analytical Systems (e.g., Atomic Absorption Spectrometry, Inductively Coupled Plasma Atomic Emission Spectrometry)

The combination of preconcentration techniques using this compound and its derivatives with highly sensitive instrumental methods forms powerful hybrid analytical systems. These systems are essential for determining trace and ultra-trace levels of metal ions in complex samples.

Atomic Absorption Spectrometry (AAS) , in both its flame (FAAS) and graphite furnace (GFAAS) variants, is frequently coupled with these extraction methods. A novel CPE method employing 5-Br-PADAP paired with tetraphenylborate as a chelating agent has been developed for the determination of copper (Cu(II)), zinc (Zn(II)), and iron (Fe(III)) in mineral water by FAAS. bohrium.com This approach demonstrated enhanced sensitivity and selectivity compared to using 5-Br-PADAP alone. bohrium.com Similarly, CPE has been used for the preconcentration of lead with 5-Br-PADAP, followed by analysis using GFAAS, a technique known for its very low detection limits. iranarze.ir

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) , also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is another powerful detection technique integrated with PADDAP-based separation. 5-Br-PADAP has been utilized as a complexing agent to determine a wide array of metal ions in diverse matrices using ICP-OES. researchgate.netresearchgate.net The high temperatures of the plasma in ICP-AES efficiently atomize and excite the atoms of the sample, leading to characteristic emission spectra that allow for simultaneous multi-element analysis with high sensitivity. The preconcentration step using PADDAP derivatives effectively removes matrix interferences and increases the analyte concentration, thereby improving the detection limits and accuracy of the ICP-AES determination. nih.gov

The following table presents examples of hybrid systems utilizing PADDAP derivatives for metal ion analysis.

| Preconcentration Method | Chelating Agent | Detection Technique | Analytes | Matrix | Reference |

| Cloud Point Extraction (CPE) | 5-Br-PADAP-TPB | FAAS | Cu(II), Zn(II), Fe(III) | Mineral Water | bohrium.com |

| Cloud Point Extraction (CPE) | 5-Br-PADAP | GFAAS | Pb(II) | Environmental Samples | iranarze.ir |

| Various | 5-Br-PADAP | ICP-OES | Various Metal Ions | Diverse Matrices | researchgate.netresearchgate.net |

Voltammetric Determinations Enhanced by this compound Chelate Formation

Voltammetric techniques, particularly stripping voltammetry, offer exceptional sensitivity for trace metal analysis. semanticscholar.org The sensitivity and selectivity of these electrochemical methods can be significantly enhanced through the use of chelating agents like this compound and its derivatives. These agents form stable complexes with target metal ions, which can then be preconcentrated onto the electrode surface before the stripping step.

Anodic Stripping Voltammetry (ASV) is a widely used technique where metal ions are first reduced and deposited onto a working electrode (preconcentration step), and then stripped off by applying a positive-going potential scan. nih.gov The current measured during the stripping step is proportional to the concentration of the analyte. A method for the simultaneous determination of zinc, lead, copper, and cadmium by ASV involves preconcentration of their 2-(2-pyridylazo)-5-diethylaminophenol (PADAP) complexes by adsorption onto C18-bonded glass beads. nih.gov The complexes are then eluted and analyzed, achieving quantitative recoveries at nanogram per milliliter levels. nih.gov

The development of chemically modified electrodes (CMEs) further improves the performance of voltammetric sensors. Electrodes can be functionalized with PADDAP derivatives to selectively accumulate target metals. For instance, glassy carbon electrodes have been modified with a mixture of multi-walled carbon nanotubes (MWCNTs) and 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) for the detection of Pb(II) by ASV. semanticscholar.org This modification enhances the active surface area and promotes the adsorption of the metal complex, leading to improved sensitivity. semanticscholar.org The spectrophotometric and voltammetric behavior of the copper(II) complex with 5-Br-PADAP has been studied, determining its 1:1 composition and stability constant, which is crucial for developing reliable electrochemical methods. researchgate.net

| Technique | Chelating Agent/Modifier | Analytes | Key Feature | Reference |

| Anodic Stripping Voltammetry (ASV) | 2-(2-pyridylazo)-5-diethylaminophenol (PADAP) | Zn, Pb, Cu, Cd | Preconcentration on C18-bonded glass beads | nih.gov |

| Anodic Stripping Voltammetry (ASV) | 5-Br-PADAP with MWCNTs | Pb(II) | Modified glassy carbon electrode | semanticscholar.org |

| Voltammetry/Spectrophotometry | 5-Br-PADAP | Cu(II) | Study of complex composition and stability | researchgate.net |

Chromatographic Separations Utilizing this compound (e.g., Reversed-Phase Liquid Chromatography-Spectrophotometry)

Reversed-phase liquid chromatography (RP-LC), particularly high-performance liquid chromatography (HPLC), is a premier separation technique used for the analysis of multi-component mixtures. mdpi.com For the determination of metal ions, which are not directly amenable to RP-LC, a pre-column or post-column derivatization step is employed. In this process, the metal ions are reacted with a chelating agent to form stable, colored, and often less polar complexes that can be retained and separated on a nonpolar stationary phase, such as a C18 column. nih.gov

Derivatives of this compound are excellent chelating reagents for this purpose. A method utilizing solid-phase extraction and reversed-phase HPLC has been developed for the determination of six transition metals: iron, cobalt, nickel, copper, zinc, and manganese. nih.gov In this method, the metal ions react with 2-(2-quinolinylazo)-5-dimethylaminophenol (QADMAP) to form colored chelates. nih.gov These chelates are first enriched using a C18 cartridge and then separated on a C18 analytical column using a gradient elution mobile phase. nih.gov

The separated metal chelates are typically detected using a UV-Vis spectrophotometric detector set at the wavelength of maximum absorbance for the complexes. This hyphenated technique, RP-LC-Spectrophotometry, combines the high separation efficiency of HPLC with the sensitivity of spectrophotometric detection. It allows for the simultaneous determination of multiple metal ions in a single chromatographic run, even in complex matrices like tobacco, with very low detection limits in the nanograms per liter range. nih.gov

The table below outlines the key aspects of an RP-HPLC method for metal ion analysis using a PADDAP derivative.

| Parameter | Description | Reference |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Chelating Agent | 2-(2-quinolinylazo)-5-dimethylaminophenol (QADMAP) | nih.gov |

| Analytes | Fe, Co, Ni, Cu, Zn, Mn | nih.gov |

| Preconcentration | Solid-phase extraction with a C18 cartridge | nih.gov |

| Stationary Phase | C18 column | nih.gov |

| Detection | UV-Vis Spectrophotometry | nih.gov |

| Detection Limits | 8 - 22 ng/L | nih.gov |

Derivative Spectrophotometric Applications for Enhanced Selectivity and Sensitivity

Derivative spectrophotometry is a powerful analytical technique that enhances the resolution of overlapping spectral bands and eliminates matrix interferences. chula.ac.thnih.gov By calculating the first, second, or higher-order derivatives of an absorbance spectrum, minor spectral features are amplified, allowing for more precise qualitative and quantitative analysis. chula.ac.th This method is particularly valuable for the simultaneous determination of multiple analytes whose spectra overlap significantly in the zero-order spectrum. ekb.eg

This compound derivatives, such as 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP), form intensely colored complexes with many metal ions that often have very similar absorption spectra. nih.gov Derivative spectrophotometry provides an effective solution to this problem. A second-derivative spectrophotometric method has been developed for the simultaneous determination of cobalt(II), nickel(II), and iron(II) using 5-Br-PADAP. nih.govresearchgate.net The second-derivative spectra of the metal complexes show distinct wavelengths where one complex has a significant derivative value while the others have zero or minimal values (zero-crossing points), enabling their quantification in mixtures. nih.govistanbul.edu.tr This approach offers greater precision and reduces spectral overlap compared to ordinary and first-derivative spectra. nih.govistanbul.edu.tr

This technique also significantly improves selectivity. For instance, the interference of cobalt in the determination of nickel using 5-Br-PADAP can be effectively eliminated by using first-derivative spectrophotometry and the zero-crossing method. nih.gov Similarly, derivative spectrophotometry has been used to determine vanadium after its preconcentration as a 5-Br-PADAP complex. researchgate.net The use of derivative techniques often leads to lower limits of detection compared to conventional spectrophotometry. nih.govresearchgate.net

The table below summarizes the application of derivative spectrophotometry for the analysis of metal ions using a PADDAP derivative.

| Derivative Order | Chelating Agent | Analytes | Wavelengths (nm) | Limit of Detection (ng/mL) | Reference |

| Second | 5-Br-PADAP | Co(II), Ni(II), Fe(II) | 640 (Co), 600 (Ni), 740 (Fe) | Co: 2.7, Ni: 13.9, Fe: 3.0 | nih.govresearchgate.net |

| First | 5-Br-PADAP | Ni(II) (in presence of Co) | Not specified | 0.2 | nih.gov |

| Second | 5-Br-PADAP | Fe(II), Fe(III) | 611 (Fe²⁺), 577 (Fe³⁺) | Not specified | istanbul.edu.tr |

Diverse Research Applications of 2 2 Pyridylazo 5 Dimethylaminophenol

Environmental Analytical Chemistry

The capacity of 2-(2-Pyridylazo)-5-dimethylaminophenol and its analogues to form stable, colored chelates with metal ions has been extensively leveraged for the determination of trace metals in a variety of environmental and industrial samples. These methods are prized for their sensitivity and are often coupled with spectrophotometric techniques.

Trace Metal Analysis in Aqueous Environmental Samples (e.g., Natural Waters, Seawater, Irrigation Water)

The presence of trace metals in natural water systems is a significant environmental concern due to their potential toxicity. researchgate.netneu.edu.tr Accurate and sensitive analytical methods are crucial for monitoring and controlling the levels of these contaminants. researchgate.netresearchgate.net PADMAP and its derivatives have been successfully employed for the determination of various metal ions in aqueous samples.

For instance, a derivative, 2-(5-bromo-2-pyridylazo)-5-dimethylaminoaniline (5-Br-PADMA), has been utilized in a cloud point extraction method for the preconcentration of ultra-trace amounts of nickel in water samples before its determination by graphite (B72142) furnace atomic absorption spectrometry. mdpi.com Similarly, methods have been developed for the preconcentration of a range of metal ions including V(V), Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Hg(II), Pb(II), Cd(II), and U(VI) from water solutions, achieving low limits of detection. nih.gov

Another related compound, 2-(8-quinolylazo)-5-(dimethylamino)phenol, has been used for the determination of trace amounts of vanadium in natural waters by reversed-phase liquid chromatography-spectrophotometry. acs.org The versatility of these pyridylazo compounds allows for the analysis of a wide array of metals in different types of water matrices, from natural waters to coastal seawater. whoi.edu

Table 1: Application of Pyridylazo Reagents in Aqueous Sample Analysis

| Analyte | Reagent | Sample Matrix | Analytical Technique | Detection Limit |

|---|---|---|---|---|

| Nickel | 2-(5-bromo-2-pyridylazo)-5-dimethylaminoaniline | Water Samples | Graphite Furnace Atomic Absorption Spectrometry | Not Specified |

| Vanadium | 2-(8-quinolylazo)-5-(dimethylamino)phenol | Natural Waters | Reversed-phase Liquid Chromatography-Spectrophotometry | Not Specified |

Heavy Metal Determination in Biological and Clinical Matrices (e.g., Human Saliva, Urine)

The monitoring of heavy metals in biological fluids is essential for assessing human exposure and its potential health impacts. nih.govmdpi.com While urine is a commonly used biospecimen for trace metal analysis, saliva is emerging as a viable non-invasive alternative. google.comnih.gov Research has shown that saliva can be a reliable medium for determining arsenic exposure, with significant positive correlations observed between saliva and urine concentrations. nih.gov

Though direct applications of this compound in saliva and urine analysis are not extensively documented in the provided search results, the principle of its reaction with metal ions suggests its potential utility in this area. The development of sensitive analytical methods is crucial for detecting the often low concentrations of heavy metals in these biological matrices. researchgate.netmdpi.com

Analysis of Metal Contaminants in Industrial and Material Samples (e.g., Mild Steels, Coal Fly Ash, Glazed Ceramic Surfaces)

Industrial processes and materials can be significant sources of heavy metal contamination. mdpi.comresearchgate.net Therefore, accurate analytical methods are required to assess the composition and potential environmental impact of these materials. Coal fly ash, a byproduct of coal combustion, is known to contain various trace and toxic metals. nih.govnih.gov Studies have investigated the leaching behavior of metals such as As, Se, Cr, Pb, and V from coal fly ash, highlighting the potential for environmental contamination. nih.govresearchgate.netmdpi.com

Derivatives of PADMAP have found application in the analysis of industrial samples. For example, 2-(2-quinolinylazo)-5-dimethylaminophenol (QADMAP) has been used as a chelating reagent for the determination of transition metals like iron, cobalt, nickel, copper, zinc, and manganese in tobacco. nih.gov This method involves solid-phase extraction to enrich the metal chelates, followed by high-performance liquid chromatography for separation and detection, achieving very low detection limits in the nanogram per liter range. nih.gov The robust nature of these pyridylazo reagents makes them suitable for complex matrices found in industrial and material samples. researchgate.net

Table 2: Metal Determination in Industrial and Related Samples using Pyridylazo Reagents

| Analyte(s) | Reagent | Sample Matrix | Analytical Technique | Detection Limits (ng/L) |

|---|---|---|---|---|

| Iron | 2-(2-quinolinylazo)-5-dimethylaminophenol | Tobacco | HPLC | 10 |

| Cobalt | 2-(2-quinolinylazo)-5-dimethylaminophenol | Tobacco | HPLC | 12 |

| Nickel | 2-(2-quinolinylazo)-5-dimethylaminophenol | Tobacco | HPLC | 8 |

| Copper | 2-(2-quinolinylazo)-5-dimethylaminophenol | Tobacco | HPLC | 13 |

| Zinc | 2-(2-quinolinylazo)-5-dimethylaminophenol | Tobacco | HPLC | 17 |

Biochemical and Biological Research

Beyond environmental analysis, the chemical properties of pyridylazo compounds lend themselves to applications in biochemical and biological research, particularly in studies involving enzymes and metalloproteins.

Assays for Enzyme Activities and Metalloprotein Interactions

The ability of this compound and its analogs to bind with metals is a key feature that can be exploited in biochemical assays. Many enzymes, known as metalloenzymes, contain a metal ion cofactor that is essential for their catalytic activity. The interaction of PADMAP with these metal centers can be used to probe enzyme structure and function. A related compound, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP), has been noted for its ability to stain for very small amounts of metals in tissue, a property attributed to the formation of a charged quinoid structure that enhances resonance and solubility. nih.gov This high sensitivity is valuable for histochemical staining of metals within biological contexts. nih.gov

Studies on Enzyme Inhibition Mechanisms (e.g., Tyrosinase) by Derivatives

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and the browning of fruits and vegetables. researchgate.netnih.govmdpi.com The inhibition of tyrosinase is of great interest in the cosmetic and food industries. nih.govmdpi.com The mechanism of many tyrosinase inhibitors involves chelation of the copper ions in the enzyme's active site, preventing the binding of its substrate. nih.govmdpi.com